Product packaging for BI-BTK-1(Cat. No.:)

BI-BTK-1

Cat. No.: B1192384
M. Wt: 554.7
InChI Key: UVUIBFFFKKCSPU-FKEPVJCVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Role of BTK in B-Cell Receptor (BCR) Signaling Pathway

The B-cell receptor signaling pathway is fundamental for B-cell survival, activation, proliferation, and differentiation into antibody-producing plasma cells. nih.govpatsnap.com Upon antigen binding to the BCR, a signaling cascade is initiated, with BTK playing a crucial downstream role. nih.gov Following the activation of upstream kinases like Syk and Lyn, BTK is recruited to the cell membrane where it becomes activated. nih.gov Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2). nih.gov This activation leads to the generation of second messengers, inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. nih.gov These events culminate in the activation of downstream transcription factors, including nuclear factor-kappa B (NF-κB), which are vital for B-cell responses. unicz.it The inhibition of BTK, therefore, effectively blocks this entire cascade, leading to a reduction in B-cell activation and proliferation. patsnap.com

BTK Involvement in Innate Immune Cell Activation (e.g., Macrophages, Mast Cells, Monocytes)

BTK's role extends beyond the adaptive immune system into the realm of innate immunity. It is expressed in macrophages, mast cells, and monocytes and is a key mediator of signaling from various receptors, including Fc receptors and Toll-like receptors (TLRs). nih.govuni-ulm.de In macrophages, BTK is involved in the production of inflammatory cytokines like TNF-α following stimulation of TLRs. uni-ulm.deoup.com Studies have shown that macrophages deficient in BTK produce lower levels of certain inflammatory mediators. uni-ulm.de In mast cells, BTK is involved in signaling downstream of the high-affinity IgE receptor (FcεRI), which is crucial for allergic responses. uni-ulm.de Furthermore, BTK plays a role in the differentiation and activation of monocytes. acrabstracts.org Inhibition of BTK can hinder the differentiation of pro-inflammatory M1 macrophages and promote a shift towards an anti-inflammatory M2 phenotype. acrabstracts.org

Pathological Relevance of BTK Dysregulation in Autoimmune Diseases (e.g., Systemic Lupus Erythematosus, Lupus Nephritis, Rheumatoid Arthritis)

Dysregulation of BTK signaling is a significant contributor to the pathology of several autoimmune diseases characterized by aberrant B-cell activation and autoantibody production. mdpi.com

Systemic Lupus Erythematosus (SLE) and Lupus Nephritis: In SLE, there is evidence of altered BTK expression. bmj.com Overexpression of BTK in B-cells in mouse models can lead to the development of a lupus-like disease. bmj.comacrabstracts.org The abnormal activation of B-cells is a central element in SLE pathogenesis, leading to the production of pathogenic autoantibodies. nih.gov Blocking BTK signaling has been shown to inhibit B-cell activation, proliferation, differentiation, and antibody secretion in vitro. nih.gov Lupus nephritis, a severe organ manifestation of SLE, is characterized by immune complex deposition and inflammation in the kidneys. nih.gov Preclinical studies using the irreversible BTK inhibitor BI-BTK-1 in mouse models of spontaneous lupus nephritis (NZB/W and MRL/lpr strains) have demonstrated significant efficacy. nih.gov Treatment with this compound resulted in the attenuation of kidney disease, including a reversal of established proteinuria. nih.govpatsnap.com This was associated with a significant decrease in nephritis-associated inflammatory mediators, such as LCN2 and IL-6, in the kidney, as well as a reduction in the infiltration and accumulation of immune cells. nih.govpatsnap.com Furthermore, this compound treatment led to a significant reduction in total B-cell numbers and various B-cell subsets in the spleen of these mice. nih.govpatsnap.com In murine lupus models, this compound treatment also resulted in fewer skin lesions, reduced cellular infiltration in the skin, and diminished expression of inflammatory cytokines. patsnap.com

Effect of this compound in Preclinical Lupus Nephritis Models
Pathological Endpoint Observation
ProteinuriaSignificant protection from development and reversal of established disease. nih.govpatsnap.com
Renal HistologySignificant protection. nih.gov
Kidney Immune Cell InfiltrationSignificant inhibition of macrophage, T-cell, neutrophil, and B-cell accumulation. nih.govpatsnap.com
Kidney Inflammatory MediatorsSignificant decrease in LCN2 and IL-6. nih.govpatsnap.com
Splenic B-Cell SubsetsSignificant reduction in immature, transitional, follicular, marginal zone, and class-switched B-cells. nih.govpatsnap.com
SurvivalSignificantly increased in both NZB/W and MRL/lpr mouse models. nih.gov

Rheumatoid Arthritis (RA): In rheumatoid arthritis, dysregulated BCR signaling contributes to aberrant B-cell activation and the loss of self-tolerance. frontiersin.org Increased levels of BTK protein and its phosphorylated, active form have been observed in the peripheral blood B-cells of RA patients. frontiersin.org BTK is also implicated in myeloid cell-mediated inflammation within the synovium and plays a role in bone resorption by activating osteoclasts, which are key contributors to the joint destruction seen in RA. nih.gov The inhibition of BTK has shown potential in preclinical models of arthritis by reducing inflammatory responses. nih.gov

Properties

Molecular Formula

C32H38N6O3

Molecular Weight

554.7

IUPAC Name

5-Amino-3-(4-phenoxyphenyl)-1-((2r,4s)-6-((E)-4-(piperidin-1-yl)but-2-enoyl)-6-azaspiro[3.4]octan-2-yl)-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C32H38N6O3/c33-30-28(31(34)40)29(23-11-13-26(14-12-23)41-25-8-3-1-4-9-25)35-38(30)24-20-32(21-24)15-19-37(22-32)27(39)10-7-18-36-16-5-2-6-17-36/h1,3-4,7-14,24H,2,5-6,15-22,33H2,(H2,34,40)/b10-7+/t24-,32+

InChI Key

UVUIBFFFKKCSPU-FKEPVJCVSA-N

SMILES

O=C(C1=C(N)N([C@H]2C[C@@]3(CN(C(/C=C/CN4CCCCC4)=O)CC3)C2)N=C1C5=CC=C(OC6=CC=CC=C6)C=C5)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BI-BTK-1;  BI-BTK-1;  BI-BTK-1

Origin of Product

United States

Medicinal Chemistry and Discovery of Btk Inhibitors

Exploration of Structure-Activity Relationships (SAR) for BTK Inhibition

Understanding the Structure-Activity Relationships (SAR) is critical for designing effective and selective BTK inhibitors. This involves identifying the molecular features essential for BTK inhibition and optimizing them for desired pharmacological profiles.

The ATP binding site of BTK is a primary target for inhibitors. Key pharmacophoric features and binding interactions commonly observed in BTK inhibitors include:

Hinge Region Binding : Inhibitors typically form hydrogen bonds with amino acid residues in the hinge region (e.g., Glu475 and Met477) of the kinase domain. ambeed.com

Cys481 Engagement : For irreversible inhibitors, the Michael acceptor moiety forms a covalent bond with the nucleophilic Cys481 residue in the ATP binding pocket. ambeed.com

Hydrophobic and Aromatic Interactions : Lipophilic rings are often incorporated to occupy the binding site and establish hydrophobic interactions with surrounding residues. Aromatic rings are frequently identified as key pharmacophore features, often involved in π-stacking or other hydrophobic interactions within the active site.

Hydrogen Bond Donors/Acceptors : Specific hydrogen bond donors and acceptors are crucial for establishing interactions with residues like Lys430, Met477, and the main chain amide/carbonyl groups. ambeed.com For instance, the electronegative fluorine atom has been shown to be within van-der-Waals distance to the primary amine of Lys430.

Pharmacophore models for BTK inhibitors often highlight two aromatic rings, one hydrogen bond acceptor, and one hydrogen bond donor as essential features for activity.

Rational design strategies are employed to enhance the potency of BTK inhibitors while minimizing off-target activity, particularly against other kinases that may share structural similarities or possess a Cys residue in their active site.

Exploiting Unique Interactions : Selectivity can be achieved by designing compounds that target unique interactions with side-chain residues within the hinge region and ribose pocket, leveraging sequence differences between BTK and other cysteine-containing kinases.

Kinome Selectivity Profiling : Compounds are extensively profiled against a broad panel of kinases to identify and mitigate off-target inhibitions. For example, some reversible BTK inhibitors have demonstrated high kinome selectivity, inhibiting only a few off-target kinases out of hundreds tested.

Structural Modifications : Minor structural modifications can significantly impact selectivity. For instance, modifying the linker between the core scaffold and the warhead in irreversible inhibitors can optimize the orientation towards Cys481, thereby improving potency and selectivity. ambeed.com Similarly, strategic substitutions on aromatic rings projecting into specific pockets of BTK can enhance potency.

Advanced Synthetic Methodologies for BTK Inhibitor Development

The synthesis of BTK inhibitors often requires advanced and efficient synthetic methodologies to access complex chemical structures and enable rapid SAR exploration. Medicinal chemistry efforts have focused on developing modular synthetic routes that allow for quick interrogation of SAR. Large-scale synthetic methods have also been developed for promising candidates, involving improvements in key bond-forming reactions, such as C-N bond formation, and utilizing techniques like cross-coupling reactions. These methodologies are crucial for producing sufficient quantities of compounds for preclinical and clinical evaluation.

BI-BTK-1: A Potent Irreversible BTK Inhibitor

This compound is a novel, highly selective, and potent irreversible BTK inhibitor. Its chemical name is 5-Amino-3-(4-phenoxyphenyl)-1-((2r,4s)-6-((E)-4-(piperidin-1-yl)but-2-enoyl)-6-azaspiro[3.4]octan-2-yl)-1H-pyrazole-4-carboxamide. sigmaaldrich.com Developed by C.H. Boehringer Sohn AG & Co. KG, this compound is currently in Phase 1 clinical development, with a focus on immune system diseases, particularly Lupus Nephritis. nih.gov

Research Findings on this compound:

Potency : this compound exhibits potent inhibitory activity against BTK, with an IC50 of 0.11 nM. It also effectively inhibits B cell activation in human whole blood with an IC50 of 2 nM.

Mechanism of Action : As an irreversible BTK inhibitor, this compound is designed to form a covalent bond with the Cys481 residue in the BTK active site, leading to sustained inhibition of the enzyme.

Preclinical Efficacy : Preclinical studies have demonstrated the therapeutic potential of this compound in various murine models of systemic lupus erythematosus (SLE) and lupus nephritis (LN). nih.gov

In the classical NZB × NZW F1 (NZB/W) and MRL/lpr spontaneous mouse models of SLE, this compound treatment significantly attenuated lupus-associated cutaneous and neuropsychiatric disease phenotypes. nih.gov

It effectively prevented the development of nephritis, reduced proteinuria, and ameliorated renal histopathology in both inducible (nephrotoxic serum nephritis) and spontaneous LN models. nih.gov

Treatment with this compound also led to a significant reduction in LN-relevant inflammatory cytokines and chemokines and increased survival in mouse models.

The compound was shown to improve cognitive function and decrease immune cell infiltration in the central nervous system.

These detailed research findings highlight this compound as a promising therapeutic agent for autoimmune diseases, leveraging its potent and selective irreversible inhibition of BTK.

Table 1: Potency of this compound

CompoundTargetIC50 (nM)Assay TypeReference
This compoundBTK0.11Biochemical Assay
This compoundBTK2B cell activation (hWB)

Preclinical Characterization of Bi Btk 1

Biochemical and Cellular Activity Profile of BI-BTK-1

This compound is characterized as a potent, small molecule inhibitor of BTK, forming an irreversible covalent bond with cysteine 481 located near the ATP binding pocket of the kinase domain. nih.govnih.gov

Potency of BTK Enzymatic Inhibition (in vitro)

In in vitro biochemical assays, this compound demonstrated potent inhibition of BTK enzymatic activity. Its inhibitory concentration 50% (IC50) for BTK was determined to be 0.9 nM. This potent inhibition is attributed to its irreversible binding mechanism. mdpi.comnih.govnih.gov

Table 1: In vitro BTK Enzymatic Inhibition by this compound

AssayPotency (IC50)
BTK Enzyme Inhibition0.9 nM

Inhibition of B-Cell Activation Markers (e.g., CD69 expression, BCR-stimulated responses) (in vitro)

This compound effectively inhibited B-cell activation stimulated through the B-cell receptor (BCR). This was evidenced by its potent inhibition of CD69 expression, a key B-cell activation marker, in primary human CD19+ B cells isolated from peripheral blood mononuclear cells (PBMCs) and human whole blood. The IC50 for inhibiting BCR-stimulated CD69 expression was 2.4 nM. mdpi.comnih.govnih.gov CD69 upregulation is a well-established BTK-dependent readout for B-cell activation. nih.govaai.org

Table 2: In vitro Inhibition of B-Cell Activation by this compound

AssayPotency (IC50)
BCR-stimulated CD69 expression (B-cells)2.4 nM

Modulation of Inflammatory Cytokine and Chemokine Secretion from Immune Cells (e.g., human monocytes) (in vitro)

Beyond its effects on B cells, this compound also modulated the secretion of inflammatory cytokines and chemokines from immune cells. Specifically, it inhibited the secretion of cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor (TNF), and Interleukin-1 beta (IL-1β) from immune complex-stimulated human CD14+ monocytes. mdpi.comnih.govresearchgate.net This highlights its potential to broadly impact inflammatory pathways driven by myeloid cells. nih.govresearchgate.netmdpi.com

Target Engagement and Selectivity in Preclinical Models

Assessment of BTK Target Occupancy (in vivo in animal models)

In preclinical animal models, this compound demonstrated robust in vivo target occupancy of BTK. In studies involving mice, treatment with this compound at various doses resulted in dose-dependent BTK target occupancy in splenocytes. For instance, doses of 10 mg/kg and 3 mg/kg achieved mean maximum BTK target occupancy of 95% ± 3 and 89% ± 7, respectively. Even at lower doses like 1 mg/kg and 0.3 mg/kg, significant occupancy levels of 52% ± 28 and 33% ± 14 were observed. This high target occupancy correlated with efficacy in disease models, such as the prevention of proteinuria and amelioration of renal disease in a nephrotoxic nephritis mouse model. nih.govresearchgate.netresearchgate.net

Table 3: In vivo BTK Target Occupancy in Mice by this compound

Dose (mg/kg)Mean % ± S.D. BTK Target Occupancy (max)
1095 ± 3
389 ± 7
152 ± 28
0.333 ± 14

Kinome Selectivity Profiling against a Panel of Kinases

This compound has been reported as a selective inhibitor of BTK. mdpi.comnih.govnih.gov While specific detailed kinome selectivity profiling data (e.g., inhibition percentages or IC50 values against a broad panel of hundreds of kinases) for this compound itself were not explicitly provided in the search results, BTK inhibitors are generally designed and assessed for their selectivity across the human kinome to minimize off-target effects and potential toxicities. reactionbiology.comoncolines.comreactionbiology.comnih.gov Other BTK inhibitors, for comparative context, have demonstrated high selectivity, often showing significant activity primarily against other kinases within the Tec family, such as BMX and TEC, while exhibiting minimal inhibition against a large panel of other kinases. mdpi.comnih.govnih.govacs.orgexplorationpub.com The irreversible covalent binding mechanism of this compound to Cys481 of BTK contributes to its specificity. nih.govnih.govnih.gov

Efficacy in Animal Models of Autoimmune Disease

The efficacy of this compound has been demonstrated across multiple murine models of lupus, highlighting its potential as a therapeutic agent by modulating key pathological endpoints associated with disease progression.

Lupus Nephritis (LN) Models (e.g., NZB/W, MRL/lpr, NTN mice)

This compound has shown significant protective and therapeutic effects in several well-established models of lupus nephritis, including the spontaneous NZB×NZW F1 (NZB/W) and MRL/lpr mouse models, as well as the inducible nephrotoxic serum nephritis (NTN) model. mdpi.combldpharm.comresearchgate.net

Treatment with this compound consistently led to significant improvements in renal histopathology across different lupus nephritis models. In both NZB/W and MRL/lpr mice, this compound significantly hindered the development of characteristic pathological features, including wire loop deposits, endocapillary proliferation, crescent formation, interstitial inflammation, and tubular casts. mdpi.com A dose-responsive protection was observed in NZB/W mice, affecting both glomerular and tubular compartments. mdpi.com Similarly, MRL/lpr mice treated with this compound exhibited improved renal histopathology compared to control groups. mdpi.com In the NTN model, this compound ameliorated nephritis and prevented renal damage, with therapeutic administration reversing established proteinuria and improving renal histopathology. bldpharm.comresearchgate.netnih.govharvard.edu

This compound treatment resulted in a significant reduction in circulating autoantibody levels. Specifically, serum IgG anti-dsDNA antibody titers were significantly decreased in treated NZB/W mice, with a similar effect observed in the MRL/lpr strain. mdpi.comdrughunter.comresearchgate.net Additionally, this compound treatment led to reduced total levels of circulating IgG and less IgG deposition within the kidneys. mdpi.com This effect on autoantibody titers is consistent with this compound's profound impact on B cell populations, including a reduction in total B cell numbers and various B cell subsets in the spleen of NZB/W mice. mdpi.comfrontiersin.org

Table 1: Effect of this compound on Serum Anti-dsDNA Antibody Levels in Lupus Nephritis Models

Mouse ModelTreatment Group (this compound Dose)Effect on Serum Anti-dsDNA AntibodiesCitation
NZB/W0.3, 1, 3, and 10 mg/kgSignificantly decreased mdpi.comresearchgate.net
MRL/lpr10 mg/kgSignificantly decreased mdpi.comresearchgate.net

This compound effectively modulated key markers of disease progression in lupus nephritis. Early treatment with this compound significantly protected both NZB/W and MRL/lpr mice from the development of proteinuria in a dose-responsive manner. mdpi.comresearchgate.netdrughunter.comresearchgate.net The two highest doses in NZB/W mice (3 mg/kg and 10 mg/kg) completely prevented the development of significant proteinuria. mdpi.com Importantly, this compound treatment also demonstrated the ability to reverse established kidney disease, significantly reducing proteinuria levels in mice with pre-existing disease, including in the MRL/lpr strain where treatment was initiated after disease onset. mdpi.comnih.govdrughunter.comfrontiersin.org Beyond proteinuria, this compound normalized blood urea (B33335) nitrogen (BUN) levels and improved protein:creatinine ratios in treated mice, indicating preserved kidney function. mdpi.comresearchgate.netnih.gov These effects were associated with a significant decrease in nephritis-associated inflammatory mediators (e.g., LCN2 and IL-6) and a reduction in immune cell infiltration and accumulation within the kidney. mdpi.comharvard.edufrontiersin.org

Table 2: Impact of this compound on Proteinuria and Renal Function in Lupus Nephritis Models

Mouse ModelTreatment Group (this compound Dose)Effect on ProteinuriaEffect on BUN LevelsCitation
NZB/W0.3, 1, 3, and 10 mg/kgDose-dependently reduced; prevented at higher dosesPreserved/Normalized mdpi.comresearchgate.netresearchgate.net
MRL/lpr10 mg/kgSignificantly reduced; reversed established proteinuriaNormalized mdpi.comresearchgate.netnih.gov
NTNVarious dosesAmeliorated; reversed established proteinuriaPreserved bldpharm.comresearchgate.netnih.gov

Systemic Lupus Erythematosus (SLE) Models

Beyond its efficacy in lupus nephritis, this compound has also shown beneficial effects on extra-renal manifestations of SLE.

In the MRL/lpr mouse model, which develops skin disease modeling cutaneous lupus erythematosus (CLE), this compound treatment remarkably ameliorated lupus-associated cutaneous phenotypes. bldpharm.comnih.gov Macroscopic evaluation revealed significantly improved skin lesions, characterized by a reduction in alopecia, erythema, scaling, and skin thickening on the face and dorsal thorax. Histological analysis further supported these findings, showing reduced cutaneous cellular infiltration and diminished expression of inflammatory cytokines associated with cutaneous lupus pathogenesis, such as IL-6, IL-17, and TNF. bldpharm.com At the time of sacrifice, a significantly lower percentage of this compound treated mice exhibited visible skin involvement (42%) compared to control mice (92%), demonstrating a sustained macroscopic improvement.

Mechanisms of Resistance to Btk Inhibition

Intrinsic and Acquired Resistance Pathways

Intrinsic resistance refers to the inherent lack of response to a BTK inhibitor. This can be mediated by pre-existing cellular machinery that allows malignant cells to survive despite BTK blockade. For example, some lymphomas may not rely solely on the B-cell receptor (BCR) pathway for survival and may instead utilize alternative signaling routes from the outset.

Acquired resistance, however, develops under the selective pressure of treatment. Malignant cells evolve, developing new mechanisms to bypass the drug's inhibitory effects. This is the more commonly studied form of resistance and typically involves genetic mutations or the activation of compensatory signaling pathways that restore the downstream signals needed for cell survival and proliferation. nih.gov

Genetic Alterations Conferring Resistance

The most well-characterized mechanisms of acquired resistance involve specific genetic mutations that either alter the drug's target or activate downstream signaling components, rendering the BTK blockade ineffective.

As a covalent inhibitor that binds to C481, the efficacy of BI-BTK-1 is directly threatened by mutations at this site. nih.gov

C481S Mutation: The most common mechanism of resistance to covalent BTK inhibitors is a mutation at the C481 binding site. nih.gov The substitution of cysteine with serine (C481S) is the most frequent alteration. nih.gov This change prevents the formation of the irreversible covalent bond, dramatically reducing the inhibitor's binding affinity and allowing BTK to regain its enzymatic activity. nih.gov

Alternate Site Mutations: While C481S is predominant, other, less frequent mutations within the BTK kinase domain have been identified in patients who develop resistance to both covalent and non-covalent inhibitors. These "variant" mutations, such as those at the T474 "gatekeeper" residue, can also impair drug binding. mdpi.com

Kinase-Dead Mutations: Paradoxically, some mutations (e.g., L528W) can render the BTK enzyme catalytically inactive or "kinase-dead." mdpi.com Despite this, these mutations can still confer resistance. This is believed to occur through a non-catalytic scaffolding function of the BTK protein, which is discussed in a later section. mdpi.comvideleaf.com

Mutation TypeExampleMechanism of ResistanceRelevance to Covalent Inhibitors (like this compound)
Primary Binding SiteC481SPrevents covalent bond formation, restoring BTK kinase activity.Primary mechanism of acquired resistance.
Alternate Site (Gatekeeper)T474IAlters the conformation of the ATP binding pocket, impairing drug binding.Can confer resistance to both covalent and non-covalent inhibitors.
Kinase-DeadL528WInactivates BTK's catalytic function but preserves its pro-survival scaffolding role.Confers resistance by bypassing the need for kinase activity.

Cells can also develop resistance by acquiring mutations in genes downstream of BTK, most notably in Phospholipase C gamma 2 (PLCγ2). PLCγ2 is the direct substrate of BTK. nih.gov Gain-of-function mutations in PLCG2 can lead to its constitutive activation, effectively bypassing the need for an active BTK enzyme. nih.gov This allows the BCR signaling cascade to proceed even when BTK is effectively inhibited by a compound like this compound, making the upstream blockade irrelevant. nih.gov

Activation and Upregulation of Alternative Survival Signaling Pathways (e.g., NF-κB, MAPK)

Beyond genetic mutations in the direct BCR pathway, malignant B-cells can achieve resistance by activating parallel or alternative signaling pathways that provide pro-survival signals independent of BTK.

NF-κB Pathway: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a critical regulator of B-cell survival. BTK is a key link between the BCR and the activation of canonical NF-κB signaling. nih.govnih.gov However, malignant cells can activate NF-κB through BTK-independent mechanisms, such as via other receptors or mutations in NF-κB pathway components, thereby circumventing the effects of BTK inhibition. tandfonline.com

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including cascades involving ERK, is another route that can promote cell proliferation and survival. Upregulation of this pathway can provide an escape mechanism for cells treated with BTK inhibitors, allowing them to maintain growth signals even when the primary BCR-to-BTK signal is cut off. tandfonline.com

Role of BTK Scaffolding Function in Resistance

Recent research has uncovered a non-catalytic role for BTK that contributes to resistance. In this capacity, the BTK protein acts as a scaffold, bringing other signaling proteins together to form a functional complex (a signalosome) that can propagate survival signals. videleaf.com This function can be maintained even by BTK mutants that are "kinase-dead" and lack enzymatic activity. mdpi.comvideleaf.com Because inhibitors like this compound are designed to block the kinase function, they may be ineffective against resistance driven by this scaffolding mechanism. The physical presence of the mutated BTK protein, rather than its enzymatic activity, is sufficient to sustain signaling, presenting a significant challenge for kinase-focused inhibitors. videleaf.com

Future Research Directions and Unanswered Questions

Elucidation of Novel BTK Signaling Roles and Downstream Effectors in Autoimmunity

While the role of BTK as a critical downstream mediator of B-cell receptor (BCR) signaling is well-established, future research must delve deeper into its multifaceted functions within the broader context of autoimmune pathology. nih.gov BTK is not merely an "on-off" switch for B-cell activation but acts as a crucial signaling node that integrates inputs from various other immune receptors, including Toll-like receptors (TLRs), Fc receptors (FcRs), and chemokine receptors. tandfonline.com Understanding how BI-BTK-1 modulates these non-BCR pathways in different immune cells is a key unanswered question.

A significant and novel area of investigation is the role of BTK in cellular metabolism. Recent studies have revealed that BTK inhibition can attenuate B-cell and T-cell interactions through the modulation of B-cell metabolic pathways. news-medical.net Specifically, BTK inhibitors have been shown to reduce mitochondrial respiration in B-cells, which in turn limits their capacity to function as antigen-presenting cells (APCs) and to provide pro-inflammatory signals to T-cells. news-medical.net Further elucidating the specific downstream metabolic effectors of BTK signaling, such as components of the PI3K/AKT/mTOR pathway, will be crucial. news-medical.net Research should aim to map how this compound specifically impacts these metabolic checkpoints in autoreactive B-cells and myeloid cells, which could represent a novel mechanism for its therapeutic effect in diseases like systemic lupus erythematosus (SLE).

Future studies should also focus on identifying novel downstream effector molecules of BTK in the context of autoimmunity. Beyond the known phosphorylation of phospholipase C gamma 2 (PLCγ2) which leads to NF-κB and NF-AT activation, the full spectrum of BTK substrates in different immune cell types remains to be comprehensively characterized. wikipedia.org Advanced proteomic and phosphoproteomic approaches in preclinical models treated with this compound could uncover new signaling cascades that contribute to its immunomodulatory effects.

Table 1: Key BTK-Associated Signaling Pathways in Autoimmunity

Signaling Pathway Key Downstream Effectors Potential Role in Autoimmunity
B-Cell Receptor (BCR) PLCγ2, PI3K/AKT, NF-κB B-cell activation, autoantibody production, antigen presentation
Toll-Like Receptor (TLR) MyD88, NF-κB Innate immune activation, cytokine production
Fc Receptor (FcR) SYK, PLCγ2 Immune complex-mediated inflammation, phagocytosis
Chemokine Receptors PI3K/AKT Immune cell trafficking and infiltration into tissues

Strategies to Overcome Acquired Resistance in Preclinical Settings

The long-term efficacy of targeted therapies can be compromised by the development of acquired resistance. While most extensively studied in the context of B-cell malignancies, the principles of resistance to BTK inhibitors are highly relevant for their chronic use in autoimmune diseases. jax.org Future preclinical research must proactively investigate the potential mechanisms of resistance to non-covalent inhibitors like this compound and develop strategies to overcome them.

The primary mechanisms of acquired resistance to BTK inhibitors involve on-target mutations in the BTK gene or in its immediate downstream substrate, PLCG2. mdpi.comfrontiersin.org Covalent inhibitors, which bind to the Cys-481 residue of BTK, are susceptible to resistance-conferring mutations at this site (e.g., C481S). researchgate.net Non-covalent inhibitors such as this compound were designed to be effective against BTK with C481 mutations. researchgate.net However, clinical experience with the non-covalent inhibitor pirtobrutinib (B8146385) in oncology has revealed the emergence of other BTK mutations within the kinase domain (e.g., T474I, L528W) that can confer resistance. frontiersin.orgfrontiersin.org

Key Preclinical Research Objectives:

Induction and Characterization of Resistance: A critical first step is to develop preclinical autoimmune models of acquired resistance to this compound. This could involve long-term treatment of lupus-prone mice until a loss of therapeutic response is observed, followed by genomic sequencing of B-cells and myeloid cells to identify potential mutations in Btk or Plcg2.

Next-Generation Inhibitors: The development of next-generation non-covalent inhibitors that utilize different binding modes or target allosteric sites on the BTK protein is a promising strategy. gd3services.com Preclinical evaluation of such compounds against engineered cell lines or animal models harboring the identified resistance mutations (e.g., T474I) will be essential.

BTK Protein Degraders: An alternative and innovative approach is the development of proteolysis-targeting chimeras (PROTACs) that target BTK for degradation rather than just inhibiting its kinase activity. jax.org These BTK-degraders have the potential to be effective against both wild-type and mutated BTK protein, thereby overcoming resistance mediated by kinase domain mutations. cyagen.com Preclinical studies are needed to assess the efficacy and feasibility of this strategy in autoimmune models.

Table 2: Known Resistance Mutations to BTK Inhibitors

Gene Mutation Example Conferred Resistance To Mechanism
BTK C481S Covalent Inhibitors (e.g., ibrutinib) Prevents covalent bond formation. mdpi.com
BTK T474I (Gatekeeper) Covalent and Non-covalent Inhibitors Sterically hinders inhibitor binding in the ATP pocket. frontiersin.orgfrontiersin.org
BTK L528W Covalent and Non-covalent Inhibitors May alter kinase conformation or promote a kinase-dead scaffolding function. frontiersin.org

Preclinical Evaluation of Combinatorial Therapeutic Approaches with BTK Inhibitors

Given the complexity of autoimmune diseases, which involve multiple cell types and inflammatory pathways, combination therapy represents a rational approach to achieve deeper and more durable responses. Future preclinical research should systematically evaluate the therapeutic potential of combining this compound with other immunomodulatory agents. The goal of such combinations would be to target distinct pathogenic mechanisms, potentially allowing for synergistic efficacy.

One of the most logical combinations to explore is the dual inhibition of the BCR signaling pathway. Preclinical studies in B-cell malignancies have shown that combining a BTK inhibitor with a phosphoinositide 3-kinase (PI3K) inhibitor can lead to enhanced anti-tumor effects. frontiersin.org Since BTK and PI3K represent two divergent branches of the BCR signaling cascade, their simultaneous inhibition could more completely shut down pro-survival signals in autoreactive B-cells. nih.gov This hypothesis warrants rigorous testing in preclinical autoimmune models, such as collagen-induced arthritis (CIA) or murine lupus.

Other potential combination strategies include:

Targeting B-cell Survival: Combining this compound with a B-cell lymphoma 2 (BCL-2) inhibitor, such as venetoclax. This would simultaneously block BCR-mediated survival signals and promote apoptosis, a strategy that has shown promise in oncology.

Dual B-cell and T-cell Modulation: Evaluating this compound alongside agents that target T-cell co-stimulation or other key T-cell pathways.

Targeting Other Cytokine Pathways: Investigating combinations with inhibitors of the Janus kinase (JAK) pathway, which is central to signaling for numerous pro-inflammatory cytokines. However, it is noteworthy that a clinical trial in SLE combining the BTK inhibitor elsubrutinib (B607293) with the JAK inhibitor upadacitinib (B560087) did not demonstrate a synergistic effect, underscoring the need for careful preclinical validation to identify optimal combinations. mdpi.com

Preclinical evaluation of these combinations should not only assess efficacy in ameliorating disease but also investigate the underlying molecular and cellular effects on different immune cell populations to confirm synergistic mechanisms of action.

Development and Validation of Advanced Preclinical Models for BTK Inhibitor Evaluation

The successful translation of preclinical findings to clinical efficacy depends heavily on the predictive value of the animal models used. While traditional spontaneous mouse models of autoimmunity, such as the MRL/lpr and NZB/W strains for lupus, have been instrumental in the initial evaluation of BTK inhibitors like this compound, they have limitations. tandfonline.comresearchgate.net These models may not fully recapitulate the genetic and immunological heterogeneity of human autoimmune diseases. Therefore, a key future research direction is the development and validation of more advanced preclinical models.

Humanized Mouse Models: A significant advancement is the use of immunodeficient mice engrafted with human hematopoietic stem cells or peripheral blood mononuclear cells (PBMCs), creating a "humanized" immune system. tandfonline.comsemanticscholar.orgnih.gov These models offer several advantages for evaluating a drug like this compound:

They allow for the study of the drug's effect on human immune cells in an in vivo setting.

They can be used to investigate aspects of human-specific immune responses that are not present in conventional mouse models.

Models incorporating human transgenes, such as specific human leukocyte antigen (HLA) alleles associated with autoimmune risk, can provide deeper insights into disease mechanisms and therapeutic responses. semanticscholar.org

Patient-Derived Xenograft (PDX) Models: While extensively used in oncology, the application of PDX models to autoimmunity is an emerging and more complex field. gd3services.com Conceptually, this could involve engrafting patient-derived tissues (e.g., synovial tissue from a rheumatoid arthritis patient) into immunodeficient mice. However, establishing and maintaining the complex interplay of immune cells in these models is a significant challenge.

Organoid and 3D Culture Systems: In vitro 3D organoid models that incorporate multiple cell types, including immune cells, are becoming increasingly sophisticated. mdpi.comnews-medical.net These systems could be developed to model specific aspects of autoimmune pathology, such as immune cell infiltration and tissue damage in a kidney or skin organoid. They would provide a powerful platform for higher-throughput screening of BTK inhibitors and for dissecting specific cellular interactions in a human-relevant context. mdpi.comnews-medical.net

Validation of these advanced models will be critical. This involves demonstrating that they can replicate key features of human disease and, importantly, that they can accurately predict the efficacy and immunomodulatory effects of therapies that have known outcomes in human clinical trials.

Q & A

Q. How can researchers optimize combination therapies involving this compound while minimizing synergistic toxicity?

  • Methodological Answer :
  • Sequential dosing : Test this compound with standard therapies (e.g., corticosteroids) in staggered regimens to assess additive vs. antagonistic effects .
  • High-content screening : Use in vitro PBMC assays to screen for cytokine storms or lymphocyte apoptosis .
  • Pharmacodynamic modeling : Develop PK/PD models to predict safe dosing windows for combination regimens .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.